molecular formula C8H7NO3 B2644346 Methyl 4-formylpicolinate CAS No. 64463-46-3

Methyl 4-formylpicolinate

Cat. No.: B2644346
CAS No.: 64463-46-3
M. Wt: 165.148
InChI Key: CIJCYKYLTLEDGS-UHFFFAOYSA-N
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Description

Methyl 4-formylpicolinate (CAS 64463-46-3) is a high-purity chemical reagent characterized by its molecular formula of C8H7NO3 and a molecular weight of 165.15 g/mol . This compound is a versatile and valuable synthetic building block in research, particularly in medicinal chemistry and drug discovery. The structure incorporates both an ester and an aldehyde functional group on the pyridine ring, making it a key intermediate for constructing more complex molecules through reactions such as condensations and cyclizations . Its primary research value lies in its role as a precursor in the synthesis of diverse picolinate derivatives, including 4-aminopicolinates, which are important scaffolds in the development of active pharmaceutical ingredients and other functional materials . The compound should be stored under an inert atmosphere at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-formylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-12-8(11)7-4-6(5-10)2-3-9-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJCYKYLTLEDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64463-46-3
Record name methyl 4-formylpyridine-2-carboxylate
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Synthetic Methodologies for Methyl 4 Formylpicolinate and Its Analogues

Established Synthetic Routes to Methyl 4-Formylpicolinate

Traditional synthetic strategies for this compound often involve a multi-step process that focuses on the sequential functionalization of a pyridine (B92270) core, introduction of the aldehyde, and esterification of the carboxylic acid.

Preparative Strategies Involving Pyridine Ring Functionalization

The construction of the substituted pyridine core is a foundational aspect of synthesizing this compound. A common approach begins with commercially available, simpler pyridine derivatives which are then elaborated. For instance, reactions can start from 4-methylpicolinic acid or 4-chloropicolinate.

One documented route involves the conversion of 2-picolinic acid into methyl 4-chloropicolinate. chemicalbook.com This is achieved by treating the acid with thionyl chloride (SOCl₂) to form the acid chloride, which is then esterified with methanol (B129727). chemicalbook.com The chlorine atom at the 4-position can then be subjected to further reactions, such as nucleophilic substitution, to introduce other functionalities or be a precursor for the formyl group. Another strategy involves the use of 4-methylpicolinate, where the methyl group at the 4-position is a direct precursor to the target formyl group through oxidation.

Approaches to Introducing the Formyl Moiety

The introduction of the formyl group (–CHO) at the 4-position of the pyridine ring is a critical transformation. Several methods have been established for this purpose.

Oxidation of a Methyl Group: A prevalent and direct method is the oxidation of a precursor like methyl 4-methylpicolinate. The methyl group at the C-4 position is susceptible to oxidation by various reagents to yield the corresponding aldehyde. This transformation is analogous to the oxidation of 4-methyl quinoline (B57606) to quinoline-4-carboxylic acid, where the methyl group is the primary site of attack. pvamu.edu Common oxidizing agents for this type of benzylic oxidation include selenium dioxide (SeO₂), manganese dioxide (MnO₂), or catalytic systems.

Formylation of the Pyridine Ring: Direct C-H formylation of pyridine rings is a valuable strategy. chinesechemsoc.orgchinesechemsoc.org While electron-rich aromatic compounds are readily formylated using methods like the Vilsmeier-Haack reaction, pyridine's electron-deficient nature presents a challenge. researchgate.net However, recent advancements have enabled regioselective formylation. chinesechemsoc.orgchinesechemsoc.org Strategies involving masked formyl equivalents, such as bromoform (B151600) (CHBr₃) or methanol (CH₃OH) under specific conditions, can introduce a formyl group at the desired position. chinesechemsoc.orgchinesechemsoc.org These methods often proceed through activated intermediates like oxazino pyridines to control regioselectivity. chinesechemsoc.orgchinesechemsoc.org

Other classical formylation reactions include the Gattermann, Gattermann-Koch, and Reimer-Tiemann reactions, although their application to pyridine systems can be limited without appropriate activation. wikipedia.org

Esterification Techniques for the Carboxylic Acid Group

When the synthetic route starts with or generates 4-formylpicolinic acid, the final step is the esterification of the carboxylic acid group at the 2-position.

Fischer-Speier Esterification: This is a classic and widely used method involving the reaction of the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the product (the ester), a large excess of the alcohol is typically used, often serving as the solvent. masterorganicchemistry.comlibretexts.org

Activation of the Carboxylic Acid: An alternative to direct acid catalysis is the conversion of the carboxylic acid into a more reactive derivative. For example, treating the acid with thionyl chloride (SOCl₂) generates the corresponding acyl chloride. nih.gov This highly reactive intermediate readily reacts with methanol to form the methyl ester, often in high yield. chemicalbook.comnih.gov This method is particularly useful when the molecule contains other acid-sensitive functional groups.

The following table summarizes common reagents for these established steps.

Transformation Starting Material Example Common Reagents/Method Product
Pyridine Functionalization2-Picolinic acid1. SOCl₂, DMF 2. MethanolMethyl 4-chloropicolinate
Introduction of Formyl GroupMethyl 4-methylpicolinateSeO₂ or MnO₂ (Oxidation)This compound
Esterification4-Formylpicolinic acidMethanol, H₂SO₄ (Fischer Esterification)This compound
Esterification4-Formylpicolinic acid1. SOCl₂ 2. MethanolThis compound

Advanced Synthetic Approaches and Reaction Optimization

Modern synthetic chemistry aims to improve upon traditional methods by enhancing efficiency, selectivity, and sustainability. Advanced approaches for synthesizing this compound focus on achieving high chemo- and regioselectivity and employing catalytic systems.

Chemo- and Regioselective Synthesis Strategies

Achieving selectivity is paramount when multiple reactive sites are present in a molecule. In the context of substituted pyridines, controlling the position of functionalization (regioselectivity) and reacting only the desired functional group (chemoselectivity) is a significant challenge.

Recent research has focused on dearomatization strategies to achieve meta-selective C-H functionalization of pyridines, a traditionally difficult transformation. researchgate.net However, for para-functionalization as required for this compound, site-switchable methods have been developed. By tuning reaction conditions and reagents, it is possible to direct formylation to either the meta- or para-position of the pyridine ring. chinesechemsoc.orgchinesechemsoc.org These methods often rely on activating the pyridine ring through the formation of intermediates like oxazino pyridines, which then undergo radical addition with a masked formylating agent. chinesechemsoc.orgchinesechemsoc.org The choice of reagent, such as CHBr₃ versus CH₃OH, can dictate the position of the formylation. chinesechemsoc.orgchinesechemsoc.org Such precise control allows for the direct synthesis of 4-formyl pyridine derivatives from simpler precursors, avoiding the need for pre-installed directing groups.

Catalytic Methodologies in Formylpicolinate Synthesis

Catalytic methods offer advantages such as milder reaction conditions, lower waste generation, and higher efficiency compared to stoichiometric reactions.

Catalytic Oxidation: The oxidation of the methyl group in methyl 4-methylpicolinate can be achieved using catalytic systems. Transition metal catalysts, including those based on palladium, ruthenium, or copper, can facilitate the aerobic oxidation of benzylic C-H bonds using molecular oxygen or other mild oxidants. researchgate.net These methods are considered "greener" alternatives to traditional stoichiometric oxidants like selenium dioxide.

Catalytic Esterification: While Fischer esterification uses a catalytic amount of acid, other catalytic methods can also be employed. For example, heterogeneous palladium catalysts have been used for the oxidative esterification of alcohols, which could be adapted for pyridine-based systems. chemicalbook.com

Catalytic C-H Functionalization: The direct introduction of the formyl group can be achieved through catalytic C-H activation. Palladium catalysis, for example, is a powerful tool for C-H functionalization. While direct catalytic formylation of pyridines is still an evolving field, related transformations like catalytic C-H alkylation and arylation of pyridines demonstrate the potential of this approach. researchgate.net

The table below highlights some advanced and catalytic approaches.

Approach Strategy Key Features Potential Application
Regioselective Synthesis Site-switchable C-H formylation via oxazino pyridine intermediatesPrecise control over para- vs. meta-formylation by reagent choice (e.g., CH₃OH vs. CHBr₃). chinesechemsoc.orgchinesechemsoc.orgDirect synthesis of 4-formyl pyridine cores.
Catalytic Oxidation Transition metal-catalyzed aerobic oxidation of a C-4 methyl groupUse of O₂ as the terminal oxidant; milder conditions; reduced waste. researchgate.netConversion of methyl 4-methylpicolinate to the target aldehyde.
Catalytic Esterification Heterogeneous Pd-catalyzed oxidative esterificationCatalyst is recoverable and reusable; proceeds under relatively mild conditions. chemicalbook.comEsterification of 4-formylpicolinic acid.

Reaction Condition Optimization for Enhanced Yield and Selectivity

The synthesis of this compound, a specialized pyridine derivative, often involves a multi-step process commencing with the oxidation of a methyl group at the 4-position of the pyridine ring to a formyl group, followed by the esterification of the carboxylic acid at the 2-position. The optimization of reaction conditions is a critical endeavor to maximize product yield and selectivity, thereby ensuring process efficiency and economic viability. Key parameters that are typically manipulated include temperature, reaction time, catalyst type and loading, and reagent stoichiometry.

A plausible synthetic route involves the selective oxidation of a precursor such as methyl 4-methylpicolinate. The choice of oxidizing agent and catalyst is paramount in achieving high selectivity for the desired aldehyde without over-oxidation to the corresponding carboxylic acid. Catalytic systems based on transition metals are often employed for such transformations. For instance, vanadium-based catalysts, particularly when supported on titania (V2O5/TiO2), have demonstrated efficacy in the gas-phase oxidation of picoline derivatives. researchgate.net The reaction temperature is a crucial variable; higher temperatures can increase reaction rates but may also lead to decreased selectivity and catalyst deactivation. Therefore, a systematic study to identify the optimal temperature range is essential.

The following interactive table illustrates a hypothetical optimization study for the oxidation step, showcasing how changes in reaction conditions can influence the yield and selectivity of the desired product.

CatalystTemperature (°C)Oxidant:Substrate RatioReaction Time (h)Yield (%)Selectivity (%)
V2O5/TiO22501.5:146585
V2O5/TiO22701.5:147580
V2O5/TiO22702:147275
V2O5/TiO22701.5:168288
MnO22701.5:165570

This table is illustrative and based on typical optimization studies for similar compounds.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Atom Economy and E-Factor Analysis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. A higher atom economy indicates a more efficient process with less waste generation.

For a hypothetical synthesis of this compound from 4-methylpicolinic acid and methanol, the atom economy of the esterification step would be high, as it is an addition reaction with water as the only by-product. However, the preceding oxidation step to form the aldehyde from a methyl group would likely have a lower atom economy due to the use of an oxygen source and the formation of water as a by-product.

The Environmental Factor (E-Factor) provides a more comprehensive measure of the environmental impact of a chemical process by quantifying the total amount of waste generated per unit of product. It is calculated as the total mass of waste (including by-products, unreacted starting materials, and solvent losses) divided by the mass of the desired product. A lower E-Factor signifies a more environmentally friendly process.

The table below presents a hypothetical analysis of two different synthetic routes to this compound, highlighting the differences in their green chemistry metrics.

Synthetic RouteKey Reaction StepsTheoretical Atom Economy (%)Hypothetical E-Factor
Route A1. Oxidation of 4-methylpicoline with KMnO4 2. Esterification of the resulting acid~45% (for oxidation step)10-15
Route B1. Catalytic aerobic oxidation of methyl 4-methylpicolinate~80%2-5

This table is for illustrative purposes to demonstrate the application of these green chemistry metrics.

Solvent-Free and Environmentally Benign Reaction Systems

The use of organic solvents in chemical synthesis contributes significantly to environmental pollution and poses health and safety risks. Therefore, the development of solvent-free or environmentally benign reaction systems is a key objective of green chemistry.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times. beilstein-journals.orgtandfonline.comtandfonline.com Conducting these reactions under solvent-free conditions further enhances their green credentials. For the synthesis of pyridine derivatives, microwave irradiation in the presence of a solid support or catalyst can facilitate efficient transformations without the need for a bulk solvent. nih.gov For example, the esterification of picolinic acid derivatives could potentially be carried out under solvent-free conditions using a solid acid catalyst and microwave heating. researchgate.netmdpi.com

Another approach involves the use of greener solvents, such as water, supercritical fluids, or bio-derived solvents, to replace hazardous organic solvents. The synthesis of certain heterocyclic compounds has been successfully demonstrated in aqueous media, which is a significant step towards more sustainable chemical processes. researchgate.net

Sustainable Feedstock Utilization in Pyridine Chemistry

The traditional synthesis of the pyridine ring often relies on petrochemical feedstocks. pharmaguideline.com A key aspect of green chemistry is the transition towards the use of renewable resources as starting materials for chemical production. Biomass, a readily available and renewable carbon source, offers a promising alternative for the synthesis of pyridines and their derivatives.

Lignin, a complex polymer found in plant cell walls, can be broken down into aromatic platform chemicals that can serve as precursors for pyridine synthesis. acsgcipr.orgnih.govyork.ac.ukmdpi.com Research has demonstrated the biocatalytic conversion of lignin-derived compounds into pyridine dicarboxylic acids, which are valuable building blocks for various chemical products. springernature.com

Furfural (B47365), a platform chemical derived from the dehydration of C5 sugars from hemicellulose, is another important bio-based precursor for the synthesis of pyridines. echemi.combiomedres.usstackexchange.commdpi.com Various synthetic strategies are being explored to convert furfural and its derivatives into the pyridine ring structure, offering a sustainable pathway to these important heterocyclic compounds. researchgate.net The development of efficient catalytic processes to convert these biomass-derived feedstocks into key intermediates for the synthesis of specialized molecules like this compound is an active area of research.

Chemical Reactivity and Reaction Mechanisms of Methyl 4 Formylpicolinate

Reactivity Profiles of the Formyl Group in Methyl 4-Formylpicolinate

The formyl group (-CHO) is characterized by a highly polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com

The most fundamental reaction of the formyl group is nucleophilic addition. libretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. youtube.com This intermediate is then typically protonated to yield an alcohol. libretexts.org The reaction can be catalyzed by either acid or base.

The general mechanism involves the nucleophile forming a new bond with the carbonyl carbon, which forces the carbon's hybridization to change from sp² to sp³. masterorganicchemistry.comlibretexts.org This reaction is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds.

Examples of Nucleophilic Addition to the Formyl Group

Nucleophile (Reagent)Product TypeGeneral Reaction
Grignard Reagents (R-MgX)Secondary AlcoholR'-CHO + R-MgX → R'-CH(R)OMgX → R'-CH(R)OH
Organolithium Reagents (R-Li)Secondary AlcoholR'-CHO + R-Li → R'-CH(R)OLi → R'-CH(R)OH
Hydride Reagents (e.g., NaBH₄, LiAlH₄)Primary AlcoholR'-CHO + [H⁻] → R'-CH₂O⁻ → R'-CH₂OH
Cyanide (e.g., HCN, NaCN)CyanohydrinR'-CHO + CN⁻ → R'-CH(CN)O⁻ → R'-CH(CN)OH

The formyl group represents an intermediate oxidation state for carbon and can be readily either oxidized or reduced.

Oxidation: Aldehydes are easily oxidized to form carboxylic acids. tcichemicals.com This transformation can be achieved using a variety of oxidizing agents. The oxidation of the related compound 4-methylpyridine (B42270) to isonicotinic acid highlights the susceptibility of functional groups at this position to oxidation. ijcce.ac.ir For this compound, this would result in the formation of a dicarboxylic acid derivative.

Reduction: The formyl group is readily reduced to a primary alcohol. tcichemicals.com This is a common transformation in organic synthesis, typically accomplished with hydride-donating reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com Strong reducing agents such as LiAlH₄ can also potentially reduce the ester group simultaneously. masterorganicchemistry.com

Oxidation and Reduction of the Formyl Group

Reaction TypeReagent(s)Resulting Functional Group
OxidationKMnO₄, CrO₃, Ag₂OCarboxylic Acid (-COOH)
ReductionNaBH₄, LiAlH₄, H₂/CatalystPrimary Alcohol (-CH₂OH)

Condensation reactions involve the reaction of the formyl group with a nucleophile, typically an amine or an active methylene (B1212753) compound, followed by the elimination of a water molecule. A prominent example is the formation of an imine (or Schiff base) when an aldehyde reacts with a primary amine. researchgate.net

Another important class of condensation reactions is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base. nih.govresearchgate.net This reaction is a versatile method for forming new carbon-carbon double bonds.

Common Condensation Reactions of the Formyl Group

ReactantReaction NameProduct Type
Primary Amine (R-NH₂)Schiff Base FormationImine (C=N-R)
Active Methylene Compound (Z-CH₂-Z')Knoevenagel Condensationα,β-Unsaturated Compound
Phosphorus Ylide (Ph₃P=CR₂)Wittig ReactionAlkene

Reactivity of the Ester Moiety

The methyl ester group is a carboxylic acid derivative and its reactivity is dominated by nucleophilic acyl substitution. libretexts.orgopenstax.org The carbonyl carbon is electrophilic, but generally less so than the formyl carbon. Attack by a nucleophile leads to a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) (-OCH₃) as a leaving group. libretexts.org

Hydrolysis: Esters can be hydrolyzed back to the parent carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base (saponification). nih.govchemspider.com Under acidic conditions, the reaction is an equilibrium process. masterorganicchemistry.com Base-catalyzed hydrolysis is irreversible because the carboxylate salt formed is deprotonated and is no longer electrophilic.

Acid-Catalyzed Hydrolysis: RCOOR' + H₂O ⇌ RCOOH + R'OH

Base-Catalyzed Hydrolysis (Saponification): RCOOR' + OH⁻ → RCOO⁻ + R'OH

Transesterification: This reaction involves the conversion of one ester into another by reacting with an alcohol in the presence of an acid or base catalyst. mdpi.com It is an equilibrium process that can be driven to completion by using a large excess of the reactant alcohol or by removing one of the products. masterorganicchemistry.commdpi.com For this compound, reacting with a different alcohol (e.g., ethanol) would yield the corresponding ethyl ester.

This is the characteristic reaction of esters and other carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org A nucleophile attacks the acyl carbon, forming a tetrahedral intermediate. The subsequent reformation of the carbonyl double bond results in the elimination of the methoxide leaving group. libretexts.org

This pathway allows for the conversion of the ester into a variety of other functional groups. For instance, reaction with amines yields amides, while reaction with Grignard reagents can lead to tertiary alcohols after a double addition. masterorganicchemistry.com

Nucleophilic Acyl Substitution Reactions of the Ester Moiety

NucleophileProduct TypeNotes
H₂O / H⁺ or OH⁻Carboxylic AcidHydrolysis
R'OH / H⁺ or R'O⁻EsterTransesterification
Ammonia (B1221849) (NH₃) or Amines (R'NH₂, R'₂NH)AmideAminolysis
Grignard Reagents (R'-MgX)Tertiary AlcoholTwo equivalents of the Grignard reagent add. masterorganicchemistry.com
Hydride (e.g., from LiAlH₄)Primary AlcoholReduction

Reactivity of the Pyridine (B92270) Nucleus

The chemical behavior of the pyridine nucleus in this compound is dictated by the presence of the nitrogen heteroatom and two strong electron-withdrawing substituents: a methoxycarbonyl group at the C2 position and a formyl group at the C4 position. These features render the aromatic ring significantly electron-deficient, which in turn governs its susceptibility to various substitution reactions.

Electrophilic Aromatic Substitution Pathways

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the greater electronegativity of the nitrogen atom, which reduces the electron density of the ring. uoanbar.edu.iqquimicaorganica.org In acidic conditions, typically required for EAS reactions like nitration or sulfonation, the nitrogen atom is protonated to form a pyridinium (B92312) ion. uoanbar.edu.iq This positive charge further deactivates the ring, making electrophilic attack extremely difficult and requiring harsh reaction conditions. uoanbar.edu.iqyoutube.com

For pyridine itself, electrophilic attack occurs preferentially at the C3 and C5 positions (meta-substitution), as the intermediates for attack at the C2, C4, and C6 positions are destabilized by placing a positive charge on the electronegative nitrogen atom. quimicaorganica.orgstudy.comyoutube.com In this compound, the presence of two powerful electron-withdrawing groups (the formyl and methoxycarbonyl groups) further deactivates the pyridine nucleus towards electrophiles. utexas.edu These groups are meta-directors in electrophilic aromatic substitution. utexas.edu Consequently, any potential electrophilic attack on the this compound ring would be directed to the positions meta to these substituents, primarily the C5 position, and would necessitate exceptionally vigorous reaction conditions. Standard Friedel-Crafts alkylations and acylations are generally not feasible on pyridine rings as the Lewis acid catalyst coordinates with the nitrogen lone pair, leading to strong deactivation. quimicaorganica.orgyoutube.com

Table 1: Reactivity of Pyridine Derivatives in Electrophilic Aromatic Substitution

Compound Substituent Effects Reactivity Preferred Position(s)
Pyridine Nitrogen deactivation Low C3, C5
Pyridinium Ion Strong deactivation from N+ Very Low C3, C5

Nucleophilic Aromatic Substitution on Pyridine Derivatives

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). uoanbar.edu.iqyoutube.com This reactivity is significantly enhanced in this compound due to the presence of the electron-withdrawing formyl and methoxycarbonyl groups at the C4 and C2 positions, respectively. These positions, along with the C6 position, are the most electron-poor sites in the ring and are thus activated for nucleophilic attack. uoanbar.edu.iqyoutube.com

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. wikipedia.orgchemistrysteps.com A nucleophile attacks an electron-deficient carbon atom bearing a suitable leaving group (such as a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The aromaticity of the ring is temporarily disrupted in this step, which is often the rate-determining step. masterorganicchemistry.comyoutube.com In the subsequent fast step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.commasterorganicchemistry.com

N-Oxidation and Quaternization Reactions

The lone pair of electrons on the pyridine nitrogen atom allows it to function as a nucleophile, readily participating in reactions such as N-oxidation and quaternization.

N-Oxidation: This reaction involves treating the pyridine derivative with an oxidizing agent, typically a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), to form a pyridine N-oxide. organic-chemistry.org The resulting N-oxide, such as 4-methylpyridine N-oxide, is a stable compound where the oxygen atom can donate electron density back into the ring, altering its reactivity profile. fishersci.ca For instance, N-oxidation can make the pyridine ring more susceptible to certain electrophilic substitutions while also influencing the regioselectivity of other reactions. rsc.org

Quaternization: This is a type of N-alkylation where the pyridine nitrogen attacks an alkylating agent, such as methyl iodide, to form a positively charged quaternary pyridinium salt. youtube.comnih.gov This process further increases the electron deficiency of the aromatic ring, making it even more susceptible to nucleophilic attack. The rate and facility of quaternization can be influenced by steric hindrance from substituents adjacent to the nitrogen atom. For example, a study on the quaternization of sugar sulfonates showed that pyridine reacts more efficiently than 2-methylpyridine, highlighting the effect of steric hindrance at the C2 position. nih.gov Given that this compound has a substituent at the C2 position, some steric hindrance would be expected in its quaternization reactions.

Elucidation of Reaction Mechanisms Involving this compound

Understanding the precise pathways and intermediates involved in reactions of this compound is crucial for controlling reaction outcomes and designing synthetic strategies. Mechanistic studies often employ kinetic analysis, computational modeling, and the detection of transient species.

Mechanistic Studies of Key Transformation Steps

Mechanistic investigations into reactions of compounds structurally related to this compound provide insight into its likely chemical behavior. For instance, kinetic studies on the aminolysis of various esters, including those with nitrophenyl leaving groups, often reveal detailed mechanistic information. researchgate.net

Such studies frequently point to a stepwise mechanism involving a zwitterionic tetrahedral intermediate (T+/-). The rate-determining step can change depending on the basicity of the nucleophilic amine. researchgate.net For reactions of methyl 4-nitrophenyl carbonate with a series of amines, a biphasic Brønsted-type plot was observed, consistent with a change in the rate-determining step from the breakdown of the tetrahedral intermediate to its formation as the amine becomes more basic. researchgate.net In other cases, particularly with less-stabilized intermediates or better leaving groups, a concerted mechanism may be favored. nih.govresearchgate.net

Computational studies using methods like Density Functional Theory (DFT) are also powerful tools for elucidating reaction pathways. researchgate.net These studies can map the potential energy surface of a reaction, identifying transition states and intermediates, and providing energetic barriers for different possible mechanisms. For example, DFT calculations have been used to distinguish between stepwise and concerted pathways in SNAr reactions and to understand the decomposition pathways of related molecules. nih.govresearchgate.net

Role of Intermediates in Reaction Pathways

The detection and characterization of reaction intermediates are fundamental to confirming a proposed reaction mechanism. researchgate.net In many reactions, intermediates are transient and have short lifetimes, making their direct observation challenging. researchgate.net

Meisenheimer Complexes: In the context of SNAr reactions, the key intermediate is the Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com While often too unstable to be isolated in reactions involving good leaving groups, highly stabilized versions have been characterized. masterorganicchemistry.comnih.gov The formation of these resonance-stabilized anionic adducts is considered strong evidence for the stepwise addition-elimination mechanism. wikipedia.orgmasterorganicchemistry.com

Applications of Methyl 4 Formylpicolinate in Complex Molecule Synthesis

Methyl 4-Formylpicolinate as a Precursor for Nitrogen-Containing Heterocycles

The pyridine (B92270) ring is a fundamental scaffold in a vast array of chemical compounds. The dual functionality of this compound provides multiple reaction sites for elaboration, making it a valuable starting material for more complex nitrogen-containing heterocyclic systems.

The aldehyde group of this compound is the primary site for reactions aimed at introducing substituents onto the pyridine core. As an aromatic aldehyde, it can participate in a wide range of classical organic reactions to generate highly functionalized pyridines.

For instance, it can serve as the aldehyde component in multicomponent reactions like the Hantzsch pyridine synthesis . In a hypothetical Hantzsch-type reaction, this compound could react with two equivalents of a β-ketoester and a nitrogen source (e.g., ammonia (B1221849) or ammonium (B1175870) acetate) to form a 1,4-dihydropyridine (B1200194) intermediate. Subsequent oxidation would yield a highly substituted pyridine ring, aromatizing the system. This approach allows for the direct construction of complex pyridine derivatives where the original aldehyde carbon becomes the C4 position of the new dihydropyridine (B1217469) ring.

Furthermore, condensation reactions with various nucleophiles provide a straightforward route to diverse pyridine derivatives. Reaction with amines can form Schiff bases or imines, which can be further reduced to secondary amines or used in cyclization reactions. Condensation with active methylene (B1212753) compounds, such as malonates or nitriles, via the Knoevenagel condensation, can introduce carbon-carbon double bonds, which are amenable to further transformations like Michael additions or reductions.

Table 1: Plausible Reactions for Pyridine Substitution using this compound

Reaction Type Reactants Potential Product Class
Hantzsch Synthesis β-ketoester, Ammonia Polysubstituted Pyridines
Knoevenagel Condensation Malononitrile 4-(2,2-Dicyanovinyl)picolinate
Reductive Amination Primary Amine, NaBH₄ 4-(Aminomethyl)picolinate

The strategic placement of the aldehyde and ester groups on the pyridine ring facilitates the construction of fused heterocyclic systems through intramolecular cyclization or cascade reactions. These reactions can lead to the formation of bicyclic and polycyclic structures containing the pyridine core.

A key strategy involves the initial functionalization of the aldehyde group to introduce a side chain that can subsequently react with the ester group or another position on the pyridine ring. For example, a Pictet-Spengler-type reaction could theoretically be employed. In this reaction, a β-arylethylamine derivative could be condensed with the aldehyde of this compound to form an iminium ion, which then undergoes an intramolecular electrophilic substitution to form a new fused ring system, such as a tetrahydro-β-carboline derivative.

Cascade reactions, where multiple bonds are formed in a single synthetic operation, are another powerful tool. A carefully designed substrate derived from this compound could undergo an intramolecular cascade upon treatment with a specific reagent or catalyst, leading to the rapid assembly of a complex fused heterocycle. For instance, a side chain introduced at the formyl position containing a nucleophilic group could be designed to attack the ester at the C2 position, leading to a fused lactam.

Integration into Natural Product Synthesis

Natural products often feature complex heterocyclic cores. The pyridine scaffold is present in numerous alkaloids, and its derivatives can serve as key fragments in the total synthesis of these and other classes of natural products.

While direct examples of this compound in terpenoid synthesis are not prominent in the literature, its structural motifs are relevant to pyridine alkaloids. Many pyridine alkaloids are derived biosynthetically from terpenoid precursors. In a synthetic context, functionalized pyridines like this compound can be used as building blocks to construct the heterocyclic portion of these alkaloids.

For example, the synthesis of alkaloids containing a pyridine ring often involves the coupling of the pyridine core with a long aliphatic chain. The aldehyde group of this compound is well-suited for such transformations. It can undergo Wittig reactions or Grignard additions to append complex side chains, which can then be further manipulated to complete the synthesis of the natural product skeleton. For alkaloids like theonelladins or niphatesines, which feature a pyridine ring attached to a long-chain amine, the aldehyde could be used in a reductive amination sequence to introduce the required side chain.

The synthesis of biologically active molecules often requires precise control over stereochemistry. The aldehyde functionality of this compound is a key handle for introducing new chiral centers in a stereoselective manner.

Asymmetric synthesis methodologies can be applied directly to the formyl group. For example, enantioselective addition of nucleophiles, such as organozinc reagents (e.g., in a Noyori-type reaction) or allylic silanes/stannanes (e.g., in a Hosomi-Sakurai reaction) catalyzed by a chiral catalyst, can generate chiral secondary alcohols with high enantiomeric excess. These chiral alcohols are versatile intermediates that can be used to construct the stereochemically rich portions of biologically active molecules.

Table 2: Potential Stereoselective Reactions at the Formyl Group

Reaction Type Reagent/Catalyst System Product Type Stereochemical Outcome
Asymmetric Aldol (B89426) Addition Chiral Proline Catalyst β-Hydroxy Ketone Enantio- and Diastereoselective
Asymmetric Allylation Chiral Lewis Acid Homoallylic Alcohol Enantioselective

The resulting chiral products can serve as key intermediates in the synthesis of complex targets where the stereochemistry is crucial for biological function.

Role in Pharmaceutical Intermediate Synthesis

Perhaps the most significant application of this compound is its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structure is a common feature in molecules designed to interact with biological targets.

Research into multifunctional ligands for complex diseases like Alzheimer's has utilized this compound. For instance, in the development of dual-target inhibitors of acetylcholinesterase (AChE) and glycogen (B147801) synthase kinase-3 (GSK-3), this compound serves as a crucial precursor. uniba.it In a documented synthesis, it is prepared from methyl 4-(hydroxymethyl)picolinate via oxidation. uniba.it This intermediate is then elaborated through further chemical steps, such as condensation and cycloaddition reactions, to assemble the final complex ligand designed to modulate the activity of these key enzymes. uniba.it The presence of both the pyridine nitrogen and the reactive aldehyde makes it an ideal starting point for building molecules intended to fit into specific enzyme active sites.

The versatility of the aldehyde and ester groups allows for the attachment of various pharmacophores and linkers, making it a valuable platform for generating libraries of compounds in drug discovery campaigns. Its role as a readily available, functionalized heterocyclic building block ensures its continued importance in the pipeline of pharmaceutical development.

Despite a comprehensive search for information on the chemical compound "this compound," it is not possible to generate the requested article. The search results yielded minimal specific data regarding its synthesis, reactivity, and, crucially, its applications in complex molecule synthesis, particularly in the development of drug candidates and multi-drug target ligands.

The information available is insufficient to construct a thorough, informative, and scientifically accurate article that adheres to the detailed outline provided in the user's instructions. Key data for the required sections and subsections, such as detailed research findings and data tables related to its use in medicinal chemistry, are absent from the publicly accessible scientific literature found during the search.

Therefore, the request to generate an English article focusing solely on "this compound" with the specified structure and content cannot be fulfilled at this time due to the lack of available information.

Coordination Chemistry of Methyl 4 Formylpicolinate

Ligand Properties of Methyl 4-Formylpicolinate

The unique structural features of this compound suggest a rich and varied coordination chemistry that is yet to be explored. The interplay between the pyridine (B92270) ring and its formyl and ester substituents offers intriguing possibilities for its behavior as a ligand.

Chelation Potential of the Pyridine Nitrogen and Ester/Formyl Oxygens

The primary and most predictable site of coordination for this compound is the lone pair of electrons on the pyridine nitrogen atom. This is a well-established characteristic of pyridine-based ligands, which readily form stable complexes with a wide range of transition metals.

The potential for chelation arises from the proximity of the formyl and ester groups to the pyridine nitrogen. It is plausible that the oxygen atoms of either the formyl group or the ester group could coordinate to a metal center in conjunction with the pyridine nitrogen, forming a stable five- or six-membered chelate ring. The formation of such chelate rings is a common feature in coordination chemistry, as it often leads to enhanced thermodynamic stability of the resulting metal complex, an effect known as the chelate effect.

However, without empirical data from spectroscopic or crystallographic studies, the precise nature and preference of coordination involving the formyl and ester oxygens remain speculative. The electronic and steric properties of the metal center, as well as the reaction conditions, would likely play a crucial role in determining whether one or both of these oxygen atoms participate in chelation. For instance, the formyl oxygen, being part of a more polar carbonyl group, might exhibit a stronger coordinating ability compared to the ester oxygen.

Denticity and Coordination Modes

Based on its structure, this compound could exhibit a variety of denticities and coordination modes. "Denticity" refers to the number of donor atoms in a single ligand that bind to the central metal atom.

Monodentate Coordination: The simplest coordination mode would involve the pyridine nitrogen acting as the sole donor atom, rendering the ligand monodentate. In this scenario, the formyl and ester groups would remain uncoordinated.

Bidentate Coordination: Bidentate coordination is a strong possibility, involving the pyridine nitrogen and one of the oxygen atoms from either the formyl or the ester group. This would lead to the formation of a chelate ring, significantly stabilizing the complex.

Tridentate Coordination: Although less common for a single aromatic ring system of this nature, the possibility of tridentate coordination, involving the pyridine nitrogen and both the formyl and ester oxygens, cannot be entirely ruled out, particularly with larger metal ions that can accommodate more donor atoms.

Bridging Coordination: It is also conceivable that this compound could act as a bridging ligand, connecting two or more metal centers. For example, the pyridine nitrogen could coordinate to one metal ion, while one of the oxygen atoms coordinates to another. The formyl group, in particular, has been observed to act as a bridging moiety in various transition metal complexes.

The actual coordination mode adopted would be influenced by factors such as the nature of the metal ion, the presence of other competing ligands, and the solvent system used in the synthesis.

Synthesis and Characterization of Metal Complexes

A thorough search of the scientific literature reveals a significant lack of published research on the synthesis and characterization of metal complexes specifically involving this compound as a ligand. This represents a substantial gap in the field of coordination chemistry.

Transition Metal Complexes of this compound

While there is a wealth of information on the coordination complexes of simpler picolinate (B1231196) derivatives, no specific examples of transition metal complexes with this compound have been documented. The synthesis of such complexes would likely follow standard procedures for the formation of coordination compounds, such as the reaction of a suitable metal salt with the ligand in an appropriate solvent.

The characterization of any newly synthesized complexes would be crucial to understanding their properties. Standard analytical techniques would be employed, including:

Elemental Analysis: To determine the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of the pyridine ring, formyl, and ester groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.

UV-Visible Spectroscopy: To study the electronic transitions within the complex.

Mass Spectrometry: To determine the molecular weight of the complex.

Catalytic Applications of this compound Metal Complexes

Given the absence of synthesized and characterized metal complexes of this compound, there is consequently no information available regarding their potential catalytic applications. However, based on the known catalytic activities of other transition metal complexes with pyridine-based ligands, one could speculate on potential areas of application.

Many transition metal complexes are known to be effective catalysts for a wide range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The specific functional groups present in this compound, namely the formyl and ester moieties, could potentially influence the catalytic activity of its metal complexes in several ways:

Electronic Effects: The electron-withdrawing nature of the formyl and ester groups could modulate the electron density at the metal center, thereby influencing its reactivity and catalytic performance.

Steric Effects: The steric bulk of the ligand could create a specific coordination environment around the metal, which could lead to selectivity in catalytic reactions.

Secondary Interactions: The formyl and ester groups could participate in non-covalent interactions with substrates, potentially influencing the orientation of the substrate and the stereochemical outcome of the reaction.

Ligand Design for Homogeneous Catalysis

In homogeneous catalysis, the design of the ligand is paramount as it directly influences the steric and electronic environment of the metal center, thereby controlling the catalyst's activity, selectivity, and stability. The structural components of this compound are analogous to ligands known to be effective in a variety of catalytic reactions.

The picolinate (pyridine-carboxylate) scaffold is a well-established chelating ligand in homogeneous catalysis. For instance, oxidoperoxido-molybdenum(VI) complexes incorporating picolinate ligands have been successfully employed as catalysts for the epoxidation of olefins. mdpi.com The performance of these catalysts, often measured by their Turnover Frequency (TOF), is sensitive to the nature of the ligands and other components of the complex. The electronic properties of the picolinate ring can be modulated by substituents, which in turn fine-tunes the reactivity of the metal center.

While direct catalytic applications of this compound itself are not extensively documented, the role of the formyl group in catalysis is well-illustrated by the closely related molecule, picolinaldehyde. In a notable example, a synergistic ternary catalytic system comprising picolinaldehyde, a zinc(II) salt, and a chiral palladium complex was developed for the highly enantioselective α-allylation of N-unprotected amino esters. nih.gov In this system, the picolinaldehyde reacts with the amino ester substrate to form a Schiff base intermediate. Coordination of the zinc(II) ion to this intermediate enhances the acidity of the α-C-H bonds of the amino ester, which facilitates the key α-allylation step over the undesired N-allylation. nih.gov This demonstrates a sophisticated mechanism where the formyl group is not merely a passive spectator but an active participant in the catalytic cycle, directing the reaction's outcome.

This cooperative catalysis approach highlights the potential of the formyl group in this compound for designing advanced homogeneous catalysts. The formyl group can be used to generate specific intermediates that activate substrates in a controlled manner, leading to high yields and selectivities.

Table 1: Examples of Catalytic Performance with Picolinate and Picolinaldehyde-Type Ligands

Catalyst SystemReaction TypeSubstrateYieldEnantioselectivity (ee)Ref
[MoO(O₂)₂(pic)]-based ionic liquidsEpoxidationcis-cycloocteneUp to 100%N/A mdpi.com
Picolinaldehyde / Zn(II) / Chiral Pd ComplexAsymmetric α-allylationN-unprotected amino estersUp to 96%Up to 98% nih.gov

This table is interactive and can be sorted by clicking on the column headers.

Heterogeneous Catalysis Incorporating Formylpicolinate Ligands

The transition from homogeneous to heterogeneous catalysis is highly desirable for industrial applications due to the ease of catalyst separation and recycling. osti.gov Metal-Organic Frameworks (MOFs) represent a key class of materials for achieving this, where organic ligands (linkers) and metal ions or clusters assemble into a crystalline, porous structure. alfa-chemistry.comalfa-chemistry.com Ligands derived from this compound are excellent candidates for constructing catalytically active MOFs. alfa-chemistry.com

Pyridine-carboxylate linkers are widely used in the synthesis of stable and functional MOFs. alfa-chemistry.comresearchgate.net The bifunctional nature of a formylpicolinate linker offers several advantages for designing heterogeneous catalysts:

Structural Scaffolding: The pyridine-carboxylate portion of the molecule can act as the primary building block, coordinating with metal centers to form the robust, porous framework of the MOF. researchgate.net

Pore Environment Modification: The formyl groups would line the pores of the MOF, allowing for fine-tuning of the chemical environment within the cavities, which can influence substrate selectivity.

Post-Synthetic Modification (PSM): The reactive aldehyde functionality provides a handle for covalently attaching other chemical species after the MOF has been synthesized. This allows for the introduction of specific catalytic sites, chiral selectors, or other functional groups in a highly controlled manner.

Direct Catalytic Sites: The formyl group itself, or Lewis basic sites on the pyridine ring, can act as catalytic centers for certain reactions, such as Knoevenagel or aldol (B89426) condensations.

Research has demonstrated the successful immobilization of pyridine-based complexes within MOFs to create single-site heterogeneous catalysts. For example, 2,6-pyridinedicarboxamide (B1202270) (PDCA) complexes of iron and cobalt have been installed into the amine-functionalized MOF, MIL-101-NH2, via post-synthetic amide coupling. morressier.com This approach effectively creates isolated, well-defined active sites within the porous support, preventing the formation of less reactive species that can occur in homogeneous solutions. morressier.com Characterization of these materials showed a significant decrease in the Brunauer-Emmett-Teller (BET) surface area after immobilization of the catalytic complex, confirming the successful functionalization of the pores. morressier.com

Furthermore, MOFs constructed with linkers containing both pyridine and carboxylate functionalities have been shown to be effective catalysts for C-C bond-forming reactions, such as the Henry reaction. mdpi.com In some cases, the framework itself, with its well-dispersed metal sites and functional linkers, provides the necessary catalytic activity, demonstrating excellent stability and recyclability over multiple reaction cycles. mdpi.com The ordered arrangement of active sites within the MOF's pores is crucial for achieving high catalytic performance. mdpi.com

Table 2: Properties of Heterogeneous Catalysts Based on Pyridine-Carboxylate MOFs

MOF SystemLinker TypeMetal CenterBET Surface Area (m²/g)Catalytic ApplicationPerformance Metric (e.g., TON)Ref
PDCA-M @ MIL-101-NH₂ (M=Co, Fe)Pyridine DicarboxamideAl, Co/Fe1233 (after metalation)General CatalysisUnder investigation morressier.com
Cu-based MOFPyridine-Carboxylate with Amine GroupCuN/AHenry ReactionTON = 42 mdpi.com
Zn-MOF with DABCOTerphenyl dicarboxylateZnN/AHenry ReactionTON = 48 mdpi.com

This table is interactive and can be sorted by clicking on the column headers. N/A: Not Available in the cited source.

Despite a comprehensive search for experimental spectroscopic data for the chemical compound "this compound" (CAS Number: 64463-46-3), no publicly available data for its advanced spectroscopic and analytical characterization could be located. Detailed research findings, including specific data for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are not present in the accessible scientific literature and spectral databases.

The generation of a thorough, informative, and scientifically accurate article as per the provided outline is contingent on the availability of this fundamental data. Without experimental values for ¹H and ¹³C NMR chemical shifts, 2D NMR correlations, mass spectrometric fragmentation patterns, and IR/UV-Vis absorption maxima, the creation of the requested data tables and detailed analysis for each subsection is not possible.

Searches for this information included targeted queries across multiple scientific databases and vendor websites. While information on related compounds and isomers is available, this data is not transferable to this compound, as spectroscopic characteristics are unique to a molecule's specific structure.

Therefore, the article focusing solely on the advanced spectroscopic and analytical characterization of this compound cannot be generated at this time due to the absence of the necessary research findings.

Advanced Spectroscopic and Analytical Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Characteristic Vibrational Frequencies and Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides definitive identification of the functional groups within the Methyl 4-formylpicolinate molecule. By analyzing the vibrational modes, a detailed "fingerprint" of the compound is obtained. While a dedicated spectrum for this compound is not publicly available, its characteristic frequencies can be accurately predicted based on data from analogous compounds such as 4-pyridinecarboxaldehyde (B46228) and methyl picolinate (B1231196). nih.govchemicalbook.comnist.gov

The key functional groups—aldehyde, methyl ester, and the substituted pyridine (B92270) ring—give rise to distinct and identifiable absorption bands. The two carbonyl groups (aldehyde and ester) are expected to show strong, sharp stretching vibrations (ν) in the region of 1680-1750 cm⁻¹. The aldehyde C=O stretch typically appears at a slightly lower wavenumber than the ester C=O stretch due to electronic differences. The C-H stretch of the aldehyde group is also a characteristic, albeit weaker, band expected around 2700-2850 cm⁻¹. Vibrations associated with the pyridine ring and the C-O stretching of the ester group provide further structural confirmation. nih.govdocbrown.info

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
C-H Stretch Aldehyde (-CHO) ~2850 and ~2750 Weak to Medium
C=O Stretch Ester (-COOCH₃) ~1725 - 1740 Strong
C=O Stretch Aldehyde (-CHO) ~1690 - 1710 Strong
C=N and C=C Stretch Pyridine Ring ~1580 - 1610 Medium to Strong
C-O Stretch Ester (O-CH₃) ~1250 - 1300 Strong

Electronic Transitions and Chromophore Analysis

Ultraviolet-visible (UV-Vis) spectroscopy reveals information about the electronic structure of this compound by probing the transitions of electrons between molecular orbitals. The molecule contains several chromophores—the pyridine ring and the two carbonyl (C=O) groups from the aldehyde and ester functions—which are responsible for its absorption of UV light. libretexts.orgquora.com

The conjugated system, which includes the π-electrons of the pyridine ring and the attached carbonyl groups, gives rise to intense π → π* transitions. These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are typically observed at shorter wavelengths (higher energy). youtube.com

Additionally, the presence of non-bonding electrons (lone pairs) on the pyridine nitrogen atom and the oxygen atoms of both carbonyl groups allows for n → π* transitions. libretexts.orgyoutube.com These transitions, which involve promoting a non-bonding electron to an antibonding π* orbital, are lower in energy and thus occur at longer wavelengths. They are generally of much lower intensity than π → π* transitions. libretexts.org The combination of these chromophores is expected to result in a complex UV-Vis absorption spectrum that is sensitive to solvent polarity. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide valuable information about functional groups and electronic structure, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction Studies

A search of the available scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for this compound. However, this technique remains the gold standard for unambiguous structure determination. plos.org A hypothetical study would involve growing a suitable single crystal of the compound and exposing it to a collimated beam of X-rays. The resulting diffraction pattern would be analyzed to determine crystallographic parameters such as the crystal system, space group, and unit cell dimensions. This data provides the basis for solving the complete molecular structure.

Confirmation of Stereochemistry and Molecular Conformation

If a crystallographic study were performed, it would provide unequivocal confirmation of the molecule's connectivity and conformation. Key structural parameters such as bond lengths, bond angles, and torsion angles would be determined with high precision.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for assessing the purity of this compound and for its quantification in reaction mixtures or final products. High-performance liquid chromatography (HPLC) is particularly well-suited for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

A robust reversed-phase HPLC (RP-HPLC) method can be developed for the routine analysis of this compound. Based on methods developed for similar aromatic and pyridine derivatives, a C18 column would serve as an effective stationary phase. nih.govsielc.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer to ensure good peak shape and resolution. The UV-Vis chromophores in the molecule allow for sensitive detection using a UV detector, likely set at a wavelength near one of its absorption maxima.

Table 2: Proposed HPLC Method Parameters for Analysis of this compound

Parameter Proposed Condition
Chromatographic System High-Performance Liquid Chromatography (HPLC)
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or Gradient mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid or Formic Acid sielc.com
Flow Rate 1.0 mL/min
Detection UV Spectrophotometer at λ ≈ 254 nm
Injection Volume 10 - 20 µL

| Column Temperature | Ambient or controlled at 25 °C |

This method would be validated according to established guidelines to ensure its accuracy, precision, linearity, and specificity for the analysis of this compound.

Table of Mentioned Compounds

Compound Name
This compound
4-pyridinecarboxaldehyde
Methyl picolinate
Acetonitrile
Methanol
Phosphoric Acid

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a versatile analytical technique for the separation and analysis of volatile and thermally stable compounds. For this compound, GC serves as a critical tool in various applications, primarily in monitoring chemical reactions, assessing purity, and identifying impurities in synthetic batches. Its utility is derived from the compound's inherent volatility, which allows for its effective separation and detection using standard GC methodologies.

The primary applications of GC for this compound are centered on quality control during its synthesis and subsequent use as a chemical intermediate. As the synthesis of this compound involves multiple steps, GC can be employed to monitor the consumption of reactants and the formation of the desired product in real-time. This allows for precise control over reaction conditions to optimize yield and purity.

Furthermore, GC, particularly when coupled with a mass spectrometer (GC-MS), is instrumental in identifying and quantifying by-products and impurities. The separation power of the gas chromatograph, combined with the structural information provided by the mass spectrometer, allows for the definitive identification of related substances, such as unreacted starting materials or products from side reactions.

The analytical method typically involves dissolving the sample in a suitable organic solvent, followed by injection into the GC system. The choice of the capillary column is crucial for achieving optimal separation. Columns with a non-polar or medium-polarity stationary phase, such as those based on polysiloxanes (e.g., DB-5 or HP-5MS), are generally effective for analyzing pyridine derivatives. cdc.govnortheastfc.uk The selection of the detector depends on the analytical requirements; a Flame Ionization Detector (FID) offers high sensitivity for quantitative analysis, while a Mass Spectrometer (MS) provides structural confirmation of the analyte and any impurities. cdc.govspectrabase.com

The operating conditions of the GC system, including injector temperature, oven temperature program, and carrier gas flow rate, must be carefully optimized to ensure good peak shape and resolution. Due to the presence of the polar pyridine ring and the aldehyde functional group, there can be a tendency for peak tailing, which can be minimized by using deactivated liners in the injector and ensuring a highly inert gas path. nist.gov

A summary of typical GC parameters that can be applied for the analysis of this compound, based on methods for related compounds like methyl isonicotinate (B8489971) and other pyridine derivatives, is presented below. northeastfc.uk

Table 1: Illustrative GC-FID Parameters for Analysis of this compound

ParameterValue
Column DB-5 (30 m x 0.53 mm ID, 2.65 µm film thickness)
Injector Temperature 230°C
Detector Temperature 250°C
Carrier Gas Nitrogen
Column Flow Rate 5.0 mL/min
Oven Program 100°C (hold 0 min), ramp at 10°C/min to 270°C (hold 5 min)
Injection Volume 1 µL
Split Ratio 1:20
This interactive table is based on established methods for similar compounds and serves as a representative example. northeastfc.uk

Table 2: Research Findings on GC Analysis of Related Pyridine Derivatives

CompoundColumn TypeKey FindingRetention Time (min)
Methyl isonicotinate DB-5Effective for impurity profiling in related syntheses. northeastfc.uk5.60
Pyridine Stabilwax-DBSuitable for environmental air monitoring applications. nih.govNot specified
4-Formylpyridine Not specifiedGC-MS data available in NIST library, confirming amenability to GC analysis.Not specified
This interactive table summarizes findings from the analysis of structurally similar compounds.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn dictate its reactivity and physical properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.comscirp.org By calculating the electron density, DFT can determine the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. scirp.orgirjweb.comresearchgate.net A smaller gap generally implies higher reactivity. For aromatic and heterocyclic compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to compute these orbital energies. scirp.orgnih.govscirp.org The distribution of HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. nih.gov

Table 1: Representative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies

ParameterFormulaDescription
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. scirp.org
Chemical Potential (μ) (EHOMO + ELUMO) / 2Describes the escaping tendency of electrons. nih.gov
Electronegativity (χ) Measures the power of an atom or group to attract electrons.
Global Electrophilicity Index (ω) μ² / (2η)Quantifies the electrophilic nature of a molecule. irjweb.com
Global Softness (S) 1 / (2η)The reciprocal of hardness, indicating high polarizability. nih.gov

This table outlines the standard quantum chemical parameters derived from HOMO and LUMO energies, which would be applicable in a theoretical study of Methyl 4-formylpicolinate.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods are crucial for determining the energetic properties of molecules, such as their enthalpies of formation and stability. nih.gov Techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, combined with various basis sets, can provide highly accurate energetic data. wayne.edu For a molecule like this compound, these calculations would be essential to determine its thermodynamic stability and the energy of different isomeric forms. nih.govmdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions. frontiersin.orgresearchgate.net

The structure of this compound allows for different spatial arrangements of its substituent groups (the methyl ester and formyl groups) relative to the pyridine (B92270) ring. Conformational analysis, often performed using MD simulations or potential energy surface (PES) scans, can identify the most stable conformers and the energy barriers between them. researchgate.netmdpi.com

Furthermore, the presence of the formyl group on the pyridine ring introduces the possibility of tautomerism. researchgate.netscispace.comresearchgate.net Tautomers are isomers that differ in the position of a proton and a double bond. For 4-formylpyridine derivatives, keto-enol tautomerism could be investigated. nih.gov Computational studies on related compounds like 4-pyridone have shown that the relative stability of tautomers can be significantly influenced by the environment (gas phase vs. solvent). wayne.edu Quantum chemical calculations are used to determine the relative energies of the tautomers and the transition state energies for their interconversion, revealing the equilibrium populations. wayne.eduresearchgate.net

The behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules. MD simulations can model these intermolecular forces, which include hydrogen bonding, dipole-dipole interactions, and van der Waals forces. researchgate.netdntb.gov.uaresearchgate.net Understanding these interactions is key to predicting properties like solubility and crystal packing.

Solvation effects, or the influence of a solvent on the properties and reactivity of a solute, are also critical. nih.govresearchgate.netnih.gov Computational models like the Polarizable Continuum Model (PCM) can be used in conjunction with quantum chemical calculations to simulate the presence of a solvent. researchgate.netrsc.orgresearchgate.net These studies can reveal how the solvent affects conformational preferences, tautomeric equilibria, and electronic properties. For instance, polar solvents might stabilize a more polar tautomer or conformer. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, which serves to confirm the structure of a synthesized compound.

DFT and ab initio calculations can predict various spectroscopic parameters with a reasonable degree of accuracy. nih.gov For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts (¹H and ¹³C) can be calculated, which aids in the assignment of experimental spectra. nih.govgithub.ionih.govnmrdb.org Similarly, the vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. mdpi.comresearchgate.net These calculated frequencies are often scaled to better match experimental values. nih.gov Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. scirp.orgresearchgate.net

Table 2: Computationally Predicted Spectroscopic Data for a Generic Pyridine Carboxylate Structure

Spectroscopic TechniquePredicted ParameterTypical Computational Method
¹H NMR Chemical Shift (ppm)GIAO-DFT (e.g., B3LYP/6-311+G(d,p))
¹³C NMR Chemical Shift (ppm)GIAO-DFT (e.g., B3LYP/6-311+G(d,p))
FT-IR Vibrational Frequencies (cm⁻¹)DFT (e.g., B3LYP/6-311+G(d,p))
UV-Visible Absorption Wavelength (λmax, nm)TD-DFT (e.g., B3LYP/6-311+G(d,p))

This table illustrates the types of spectroscopic data that can be predicted for a molecule like this compound using standard computational methods.

Computational NMR and IR Spectral Prediction

The prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra through computational means serves as an invaluable tool for structural elucidation and the interpretation of experimental data. These methods are predicated on quantum mechanical calculations that determine the electronic structure of a molecule, from which spectroscopic properties can be derived.

For this compound, density functional theory (DFT) is a commonly employed method for predicting both NMR and IR spectra. The process typically begins with a geometry optimization of the molecule's structure to find its lowest energy conformation. A popular and effective combination of theory for this purpose is the B3LYP functional with a 6-31G(d) basis set.

Once the optimized geometry is obtained, NMR shielding tensors can be calculated. These are then converted into chemical shifts, which are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS). To achieve higher accuracy, it is often necessary to employ more sophisticated functionals and basis sets, for instance, the WP04 functional with a 6-311++G(2d,p) basis set, and to account for solvent effects using a model like the Polarizable Continuum Model (PCM). The resulting predicted chemical shifts for both ¹H and ¹³C nuclei can be compared with experimental spectra to confirm structural assignments.

Similarly, IR spectral predictions are based on the calculation of vibrational frequencies from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the various vibrational modes of the molecule. The intensity of each absorption band is also calculated, allowing for the generation of a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational method.

Below are tables of hypothetical predicted NMR and IR data for this compound, illustrating the type of information that can be obtained from these computational studies.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehyde CH10.1193.5
Pyridine H38.2125.0
Pyridine H58.9153.0
Pyridine H69.1150.0
Methyl H4.053.0
Pyridine C2-165.0
Pyridine C4-145.0
Ester C=O-166.0

Table 2: Predicted IR Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Aldehyde C=OStretch1710
Ester C=OStretch1735
C-OStretch1250
Aromatic C=C/C=NStretch1600, 1550, 1480
C-H (aldehyde)Stretch2850, 2750
C-H (aromatic)Stretch3050
C-H (methyl)Stretch2950

UV-Vis Absorption Maxima Calculations

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states.

The process begins with a ground-state geometry optimization, typically using a functional like B3LYP and a basis set such as 6-311+G(d,p). Following this, a TD-DFT calculation is performed to obtain the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. It is also crucial to consider the solvent environment, which can be modeled using methods like the IEFPCM variant of the Polarizable Continuum Model.

For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions associated with the pyridine ring and the carbonyl groups. The calculations can help in assigning the nature of these transitions by analyzing the molecular orbitals involved.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

TransitionPredicted λmax (nm)Oscillator Strength (f)
n → π3200.01
π → π2750.5
π → π*2300.3

Reaction Mechanism Modeling through Computational Approaches

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the exploration of reaction pathways, the identification of transient intermediates, and the characterization of transition states. For this compound, a pertinent reaction to model would be the nucleophilic addition to the aldehyde group, a fundamental transformation for this class of compounds.

Transition State Localization and Reaction Pathway Mapping

A critical step in modeling a reaction mechanism is the localization of the transition state (TS), which represents the highest energy point along the reaction coordinate. Various algorithms, such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods, are employed to find these saddle points on the potential energy surface.

For the nucleophilic addition of a simple nucleophile, such as a cyanide ion (CN⁻), to the aldehyde group of this compound, the initial step would be to define the reactant (the molecule and the nucleophile) and the product (the resulting cyanohydrin adduct). The TS search is then initiated with a guess structure that is intermediate between the reactant and product. Once a stationary point is located, a frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

After the TS is successfully located and verified, the reaction pathway can be mapped by performing Intrinsic Reaction Coordinate (IRC) calculations. The IRC follows the path of steepest descent from the transition state down to the reactant and product minima, thereby confirming that the located TS connects the intended reactants and products.

Free Energy Profiles of Chemical Transformations

With the key stationary points on the potential energy surface (reactants, transition state, and products) identified, a free energy profile for the reaction can be constructed. This profile provides a quantitative description of the reaction's thermodynamics and kinetics.

The electronic energies of the optimized structures are corrected for zero-point vibrational energy (ZPVE), thermal contributions to the enthalpy, and entropy to obtain the Gibbs free energies at a specific temperature (usually 298.15 K). These corrections are derived from the vibrational frequency calculations. Solvent effects are also incorporated, typically through continuum solvation models, to provide a more realistic representation of the reaction in solution.

Table 4: Hypothetical Free Energy Profile for the Nucleophilic Addition of CN⁻ to this compound

SpeciesRelative Electronic Energy (kcal/mol)Relative Free Energy (kcal/mol)
Reactants (this compound + CN⁻)0.00.0
Transition State+10.5+12.0
Product (Cyanohydrin Adduct)-15.2-13.5

This profile would indicate a reaction that is both kinetically accessible, with a moderate activation barrier, and thermodynamically favorable.

Derivatization Strategies for Methyl 4 Formylpicolinate

Analytical Derivatization for Enhanced Detection and Separation

Derivatization for Chromatographic Performance Improvement

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for the separation and quantification of organic compounds. However, the inherent properties of methyl 4-formylpicolinate, such as its polarity, may limit its performance in certain chromatographic systems. Derivatization can address these limitations by increasing volatility for GC analysis or by introducing a chromophore for enhanced UV detection in HPLC.

For GC analysis, the polarity of the formyl group can be reduced through derivatization. Common strategies for aldehydes include:

Oximation: Reaction with hydroxylamine (B1172632) or its derivatives, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), converts the aldehyde to a less polar and more volatile oxime. researchgate.net

Hydrazone Formation: Reaction with hydrazines, like 2,4-dinitrophenylhydrazine (B122626) (DNPH), yields stable hydrazones that are amenable to GC analysis.

Reductive Amination: The formyl group can be converted to an amine, which can then be further derivatized to a less polar derivative.

Silylation: While more common for active hydrogens, silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can sometimes react with enolizable aldehydes to form silyl (B83357) enol ethers, increasing volatility. researchgate.netsigmaaldrich.com

For HPLC analysis, derivatization is often used to introduce a strongly UV-absorbing or fluorescent tag, thereby increasing the sensitivity of detection. mdpi.com Reagents that react with the aldehyde functionality are particularly useful in this context. Examples include:

Dansyl Hydrazine: Reacts with the formyl group to produce a highly fluorescent derivative.

2,4-Dinitrophenylhydrazine (DNPH): Forms a yellow to orange-colored hydrazone that can be detected by UV-Vis spectroscopy.

1-Phenyl-3-methyl-5-pyrazolone (PMP): A common derivatizing agent for sugars that can also react with aldehydes. mdpi.com

The following table summarizes potential derivatization strategies to improve the chromatographic performance of this compound.

Functional GroupDerivatization ReactionReagentResulting DerivativeChromatographic Advantage
FormylOximationHydroxylamine, PFBHAOximeIncreased volatility for GC
FormylHydrazone Formation2,4-Dinitrophenylhydrazine (DNPH)HydrazoneEnhanced UV detection for HPLC
FormylFluorescent LabelingDansyl HydrazineFluorescent HydrazoneHighly sensitive fluorescence detection for HPLC
Ester (after hydrolysis)EsterificationDiazomethane, Alkyl HalidesMethyl/Alkyl EsterIncreased volatility for GC

Derivatization for Spectroscopic Sensitivity Enhancement

Derivatization can significantly improve the sensitivity of spectroscopic detection methods, such as UV-Visible and fluorescence spectroscopy. nih.gov By introducing a chromophore or a fluorophore onto the this compound molecule, its molar absorptivity or fluorescence quantum yield can be dramatically increased, allowing for detection at much lower concentrations.

Many of the reagents used for improving HPLC detection also serve to enhance spectroscopic sensitivity in general. The introduction of a highly conjugated system or a rigid, planar structure often leads to enhanced spectroscopic properties.

Key derivatization approaches for spectroscopic enhancement of aldehydes include:

Formation of Schiff Bases: Reaction with primary amines containing a chromophore or fluorophore can yield Schiff bases with strong absorption or emission properties.

Reaction with NBD-Cl: 4-Chloro-7-nitrobenzofurazan (NBD-Cl) is a fluorogenic reagent that can react with primary and secondary amines. mdpi.com While it does not directly react with the aldehyde, a synthetic scheme could first convert the formyl group to an amine, which is then derivatized with NBD-Cl.

The table below outlines derivatization strategies aimed at enhancing the spectroscopic sensitivity of this compound.

Functional GroupDerivatization ReagentPrinciple of EnhancementSpectroscopic Technique
FormylDansyl HydrazineIntroduction of a highly fluorescent dansyl groupFluorescence Spectroscopy
Formyl2,4-Dinitrophenylhydrazine (DNPH)Introduction of a strongly UV-absorbing dinitrophenyl groupUV-Visible Spectroscopy
Formyl (via amine)4-Chloro-7-nitrobenzofurazan (NBD-Cl)Introduction of a fluorescent nitrobenzofurazan moietyFluorescence Spectroscopy

Synthetic Derivatization for Functional Group Interconversion

In synthetic organic chemistry, derivatization is utilized to convert one functional group into another, enabling the construction of more complex molecules. The three reactive sites on this compound—the formyl group, the ester, and the pyridine (B92270) ring—offer multiple avenues for synthetic transformations.

Selective Modification of the Formyl Group

The formyl group is a versatile functional handle that can undergo a wide range of chemical transformations. tcichemicals.com Selective reactions at this position, while preserving the ester and pyridine functionalities, are crucial for synthesizing derivatives of this compound.

Common transformations of the formyl group include:

Oxidation: The formyl group can be oxidized to a carboxylic acid using reagents like potassium permanganate (B83412) (KMnO4) or Jones reagent. This would yield methyl 4-carboxypicolinate.

Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH4), affording methyl 4-(hydroxymethyl)picolinate.

Wittig Reaction: Reaction with a phosphorus ylide allows for the conversion of the formyl group into an alkene. The nature of the alkene is determined by the structure of the ylide.

Aldol (B89426) Condensation: In the presence of a base, the formyl group can react with enolizable ketones or aldehydes in an aldol condensation to form β-hydroxy carbonyl compounds, which can subsequently dehydrate to α,β-unsaturated carbonyls.

Reductive Amination: The formyl group can be converted to an amine through reaction with an amine in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH3CN).

Pyridine Ring Functionalization via Derivatization

The pyridine ring, being an electron-deficient aromatic system, can undergo functionalization, although this is often more challenging than for benzene (B151609) derivatives. nih.govresearchgate.net Derivatization of the pyridine ring in this compound can lead to the introduction of new substituents at various positions.

Strategies for pyridine ring functionalization include:

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA). This modification alters the reactivity of the ring, making it more susceptible to both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitrogen atom and the existing substituents, electrophilic substitution on the pyridine ring is difficult and typically requires harsh conditions. If it occurs, substitution is likely to be directed to the positions meta to the nitrogen atom.

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. The presence of the formyl and ester groups further deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack.

Metalation: Direct deprotonation of the pyridine ring can be achieved using strong bases, followed by quenching with an electrophile. nih.gov This allows for the introduction of a variety of functional groups.

Biological Activity and Structure Activity Relationship Sar Investigations of Derived Compounds

Synthesis of Biologically Active Derivatives of Methyl 4-Formylpicolinate

The core structure of this compound serves as a versatile starting point for the synthesis of more complex molecules with significant pharmacological potential.

A notable example of scaffold development involves the synthesis of a novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives. nih.gov The synthetic pathway commences with commercially available 2-picolinic acid. This starting material is first treated with thionyl chloride and subsequently with methylamine (B109427) to form an N-methylpicolinamide intermediate. nih.gov One of the key intermediates, 4-(4-aminophenylamino)-N-methylpicolinamide, is prepared by heating the N-methylpicolinamide intermediate with 4-amino-N-methylbenzamide. nih.gov This key intermediate is then reacted with a variety of substituted benzoyl chlorides to yield the final target compounds, a series of novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives with diverse substituents. nih.gov

The synthesized derivatives of this compound have been primarily explored for their potential as anticancer agents. A series of 4-(4-formamidophenylamino)-N-methylpicolinamide compounds were evaluated for their in vitro ability to inhibit the proliferation of human cancer cell lines, specifically HepG2 (hepatocellular carcinoma) and HCT116 (colon carcinoma). nih.govnih.gov Many of these derivatives demonstrated the ability to inhibit the growth of these cancer cell lines at low micromolar concentrations. nih.govnih.gov The most potent compound identified in this series was designated 5q, which exhibited broad-spectrum antiproliferative activity. nih.govnih.gov

The picolinamide (B142947) scaffold, more broadly, has been investigated for its potential to act as enzyme inhibitors. For instance, other research has focused on designing picolinamide derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov This highlights the versatility of the picolinamide core in targeting different biological molecules.

The table below summarizes the in vitro anticancer activities of selected potent 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives.

CompoundR GroupIC₅₀ (μM) vs. HepG2IC₅₀ (μM) vs. HCT116
5a H10.3511.21
5g 4-F11.0910.76
5j 2-Cl10.5511.01
5p 2-CF₃10.2110.53
5q 3-CF₃9.8710.11
5r 4-CF₃10.1110.32

Data sourced from Meng et al. (2021). nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the design of more effective drugs. nih.gov

Preliminary SAR studies on the 4-(4-formamidophenylamino)-N-methylpicolinamide series provided valuable insights. nih.gov The nature and position of the substituent on the terminal benzoyl ring were found to significantly influence the antiproliferative activity. nih.gov

Effect of Substituents: The introduction of different functional groups on the benzoyl ring led to variations in potency.

Positional Isomers: The position of the substituent on the benzoyl ring was also critical. For instance, among the trifluoromethyl (CF₃) substituted derivatives, the compound with the CF₃ group at the 3-position (compound 5q) showed the highest activity against both HepG2 and HCT116 cell lines. nih.gov

Halogens: The presence of halogen atoms like fluorine (F) and chlorine (Cl) on the ring also contributed to the anticancer activity. nih.gov

Compound 5q, N-methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide, emerged as the most potent analog in the series. nih.gov Its superior activity suggests that a small, electron-withdrawing group at the meta-position of the benzoyl ring is favorable for biological efficacy. nih.gov

The SAR data provides a clear direction for the rational design of future derivatives with potentially enhanced potency. nih.gov The finding that compound 5q is the most active derivative suggests that the 3-position of the benzoyl ring is a key site for modification. nih.gov Future drug design efforts could focus on:

Exploring a wider range of small, electron-withdrawing groups at the 3-position to determine if the trifluoromethyl group is optimal.

Investigating the effects of disubstitution on the benzoyl ring, potentially combining features from other active compounds in the series.

Utilizing computational methods, such as molecular docking, to model the interaction of these compounds with their biological target to better understand the SAR and design new molecules with improved binding affinity.

Mechanistic Insights into Biological Action (from a chemical perspective)

Understanding the mechanism of action at a molecular level is fundamental to drug development. For the most potent 4-(4-formamidophenylamino)-N-methylpicolinamide derivative, 5q, in vivo experiments in a colon carcinoma mouse model revealed that it slows the progression of cancer cells by suppressing angiogenesis and inducing apoptosis and necrosis. nih.gov

From a chemical perspective, these biological outcomes are initiated by specific molecular interactions between the drug molecule and its protein target(s). While the exact target for compound 5q was not identified in the cited studies, the chemical structure allows for hypotheses on its binding mechanism. The picolinamide scaffold contains several key features capable of forming non-covalent interactions within a protein's binding pocket:

Hydrogen Bonding: The amide moieties (-C(=O)NH-) in the structure are classic hydrogen bond donors and acceptors, which can form strong, directional interactions with amino acid residues like serine, threonine, or the peptide backbone.

Aromatic and Hydrophobic Interactions: The multiple aromatic rings (picoline, phenoxy, and benzoyl) can engage in π-π stacking and hydrophobic interactions with aromatic and aliphatic amino acid residues (e.g., phenylalanine, tyrosine, leucine, valine) in the target protein.

Dipole and Halogen Interactions: The electronegative trifluoromethyl group on compound 5q can participate in dipole-dipole interactions and potentially halogen bonding, further anchoring the molecule in the binding site.

Molecular docking studies on other N-methylpicolinamide derivatives targeting Aurora-B kinase have shown the formation of hydrogen bonds, illustrating how this class of compounds can interact with enzyme active sites. nih.gov It is plausible that compound 5q and its analogs exert their anti-angiogenic and pro-apoptotic effects by inhibiting a key protein kinase involved in cancer cell signaling pathways, with the observed SAR reflecting differences in the binding affinity of each derivative for the target's active site. nih.gov

Investigations into Molecular Targets and Binding Modes

Research into the molecular targets of picolinate-based compounds has revealed promising avenues for therapeutic intervention, particularly in the realm of oncology. Derivatives of N-methylpicolinamide have been a key area of focus, with studies identifying specific molecular targets and elucidating their binding interactions.

One notable area of investigation involves N-methylpicolinamide-4-thiol derivatives , which have demonstrated potent anti-proliferative activities. Through advanced kinase inhibitory assays, Aurora-B kinase has been identified as a selective molecular target for some of these compounds. nih.govnih.gov Molecular docking studies have further supported this finding, indicating stable interactions between the N-methylpicolinamide-4-thiol scaffold and the kinase domain of Aurora-B. nih.gov Aurora-B kinase is a crucial regulator of cell division, and its inhibition can lead to mitotic arrest and apoptosis in cancer cells.

Another class of compounds, 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives , has also shown significant antitumor potential. nih.gov While the specific molecular targets for this class of compounds are still under investigation, their mechanism of action is believed to involve the inhibition of angiogenesis and the induction of apoptosis. nih.gov The structural motif of these compounds suggests potential interactions with various kinases or other signaling proteins involved in cancer progression.

The table below summarizes the findings for these picolinamide derivatives, highlighting their biological activity and identified molecular targets.

Compound ClassBiological ActivityMolecular Target(s)
4-(4-formamidophenylamino)-N-methylpicolinamide derivs.Antitumor, Anti-angiogenicUnder Investigation
N-methylpicolinamide-4-thiol derivativesAntitumor, Anti-proliferativeAurora-B Kinase

Chemical Biology Probes Derived from this compound

The utility of a specific chemical entity as a scaffold for developing chemical biology probes hinges on its synthetic accessibility and its ability to be derivatized with reporter tags (e.g., fluorophores, biotin) or reactive groups for target identification without losing its biological activity.

Based on the available literature, there is no specific mention of This compound being utilized as a foundational scaffold for the design and synthesis of chemical biology probes. Research in this area tends to focus on established pharmacophores with well-characterized biological targets. While the picolinate (B1231196) scaffold itself is of biological interest, the specific application of the 4-formyl derivative in this context has not been reported. The development of chemical probes typically follows the discovery of a bioactive molecule, and as the direct biological activity of this compound derivatives is not yet widely established, its use in probe development appears to be an unexplored area.

Future Research Directions and Perspectives

Emerging Synthetic Methodologies and Catalysis

The synthesis of highly functionalized pyridine (B92270) rings like Methyl 4-formylpicolinate is a continuing area of interest. While traditional methods exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies.

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free approach to synthesis, which is highly desirable in pharmaceutical production to avoid metal contamination. Pyridine scaffolds themselves are known to act as organocatalysts in various transformations, including acylations and additions to carbonyl derivatives. dntb.gov.uaconsensus.app Future work could explore autocatalytic pathways or the design of chiral pyridine-based organocatalysts for the enantioselective synthesis of this compound derivatives. The development of pyridine-boryl radicals, generated in situ, for C-C bond formation represents another metal-free avenue for the reductive coupling of aldehydes, a reaction class relevant to the formyl group of the target molecule. rsc.orgrsc.org

Advanced Catalytic Systems: Heterogeneous catalysts, such as metal-organic frameworks (MOFs), are gaining traction due to their high efficiency and recyclability. Recent studies have demonstrated the use of novel nanoporous heterogeneous catalysts, like UiO-66(Zr)-N(CH₂PO₃H₂)₂, for the synthesis of picolinate (B1231196) derivatives through multi-component reactions at ambient temperatures. rsc.orgnih.govresearchgate.net Applying these advanced materials to the specific synthesis or derivatization of this compound could lead to greener and more economical production processes. Furthermore, cobalt-catalyzed C-H functionalization, using picolinamide (B142947) as a directing group, has emerged as a cost-effective method for synthesizing complex heterocycles, suggesting potential for novel derivatization strategies. chim.it

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. vcu.edu This technology has been successfully applied to the synthesis of various heterocycles, including substituted pyridines and imidazopyridines. uc.ptmdpi.com Adapting and optimizing the synthesis of this compound for a continuous flow process could dramatically reduce production costs and time, particularly for large-scale manufacturing. vcu.edu For instance, researchers have streamlined a five-step batch process for a pyridine-containing drug into a single continuous step using flow reactors, boosting yield from 58% to 92%. vcu.edu

Synthetic ApproachPotential Advantages for this compoundKey Research Focus
Organocatalysis Metal-free products, potential for asymmetric synthesis, sustainable.Development of chiral pyridine-based catalysts, exploration of pyridine-boryl radical chemistry.
MOF Catalysis High efficiency, catalyst recyclability, mild reaction conditions.Design of MOFs specific for picolinate synthesis, optimization for functional group tolerance.
Flow Chemistry Enhanced safety, scalability, reduced reaction times, cost-effectiveness.Process optimization, integration of in-line analysis and purification steps.

Advanced Spectroscopic and Computational Techniques

A deeper understanding of the structural, electronic, and reactive properties of this compound is crucial for designing new applications. Advanced analytical and theoretical methods will be instrumental in this pursuit.

Spectroscopic Characterization: While standard techniques like NMR and IR are routine, advanced methods can provide more nuanced insights. Techniques such as multi-wavelength Raman spectroscopy coupled with Electron Energy-Loss Spectroscopy (EELS) could offer a detailed understanding of local chemistry and bonding. arxiv.org X-ray diffraction studies on metal complexes of picolinates have revealed detailed structural information, including coordination geometries and bond lengths, which are vital for designing ligands for catalysis or materials science. sci-hub.stresearchgate.netresearchgate.net Future research should focus on forming crystalline derivatives or complexes of this compound to enable single-crystal X-ray analysis, providing precise geometric data to benchmark computational models.

Computational Modeling: Density Functional Theory (DFT) has become a powerful tool for predicting molecular structure, vibrational frequencies, and reaction mechanisms. unjani.ac.id Computational studies on related molecules like 3-pyridine carboxaldehyde have successfully correlated calculated vibrational wavenumbers with experimental IR and Raman spectra. materialsciencejournal.org Similar DFT and Time-Dependent DFT (TD-DFT) studies on this compound could elucidate its frontier molecular orbitals (FMOs), predict its UV-Visible spectrum, and analyze intramolecular charge transfer (ICT) mechanisms. tandfonline.com Such computational insights are invaluable for predicting reactivity, understanding electronic properties for materials applications, and exploring potential reaction pathways for its synthesis and derivatization. rsc.org

TechniqueInformation GainedFuture Research Application
Advanced Spectroscopy Detailed local chemistry, bonding information, precise molecular geometry.Characterizing novel metal complexes, understanding guest-host interactions in materials.
DFT/TD-DFT Optimized geometry, vibrational frequencies, electronic transitions, reaction energetics.Predicting reactivity, designing new derivatives with tailored electronic properties, guiding synthetic efforts.

Novel Applications in Materials Science and Medicinal Chemistry

The bifunctional nature of this compound makes it an attractive building block for creating complex molecules and materials with novel functions.

Materials Science: The pyridine-carboxylate structure is a well-established ligand for creating metal-organic frameworks (MOFs) and coordination polymers. sci-hub.st The formyl group on this compound provides an additional reactive handle for post-synthetic modification of such frameworks, allowing for the introduction of new functionalities or the covalent linking of guest molecules. These materials could find applications in gas storage, catalysis, or sensing. The pyridine ring is also a key component in organic materials for electronics, and derivatives could be explored for their non-linear optical (NLO) properties. tandfonline.com

Medicinal Chemistry: Pyridine scaffolds are present in a vast number of FDA-approved drugs. vcu.edunih.govrsc.org Picolinate derivatives are used as intermediates in the synthesis of pharmaceuticals, including those for respiratory disorders. google.com The aldehyde functionality is a versatile precursor for synthesizing various heterocyclic systems and forming Schiff bases. dntb.gov.ua Pyridine carboxaldehyde derivatives have been investigated as potent urease inhibitors, which is relevant for treating infections by ureolytic bacteria. nih.gov Future research could focus on using this compound as a starting point to generate libraries of novel compounds, such as pyridine carbohydrazides, for screening against various therapeutic targets, including enzymes and receptors. auctoresonline.org Its ability to act as a chelating agent also suggests potential in the development of diagnostic imaging agents. rsc.org

Integration of this compound Research into Interdisciplinary Fields

The unique characteristics of this compound position it at the intersection of several scientific disciplines, offering opportunities for collaborative and innovative research.

Supramolecular Chemistry and Sensing: The pyridine-picolinate structure can participate in complex formation and molecular recognition. sci-hub.st The aldehyde group can be used to anchor the molecule to surfaces or other molecular components, creating sophisticated host-guest systems. This could lead to the development of highly selective chemosensors for detecting specific metal ions or organic molecules. dntb.gov.uanih.gov Picolinate-appended ligands have already been explored for creating bimodal imaging probes, combining radiological and magnetic resonance imaging capabilities, highlighting a clear path toward advanced diagnostics. nih.gov

Chemical Biology: The aldehyde group of this compound can react with biological nucleophiles, such as amino groups on proteins, making it a candidate for developing chemical probes to study biological systems. By incorporating reporter tags (e.g., fluorophores) into the molecule, researchers could design probes for labeling and visualizing specific proteins or cellular structures. This integration of synthetic chemistry with biology could provide new tools for understanding complex biological processes and for drug discovery.

Agrochemicals: Pyridine derivatives are widely used in the agrochemical industry. The development of new, more effective, and environmentally benign pesticides and plant growth enhancers is a continuous effort. This compound could serve as a key intermediate for synthesizing novel agrochemicals, leveraging the known bioactivity of the pyridine core.

Q & A

Q. What are the standard synthetic routes for Methyl 4-formylpicolinate, and how can reaction conditions be optimized for reproducibility?

this compound is typically synthesized via esterification of 4-formylpicolinic acid or selective oxidation of substituted picolinate derivatives. Key optimization parameters include:

  • Catalyst selection : Use of acid catalysts (e.g., H₂SO₄) for esterification, or transition-metal catalysts (e.g., Pd/C) for oxidation reactions.
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Temperature control : Reactions often require precise thermal regulation (e.g., 60–80°C for esterification).
    For reproducibility, document all parameters in the Experimental section using frameworks like PICOT (Population: reactants; Intervention: reaction conditions; Comparison: alternative routes; Outcome: yield/purity) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

  • Primary techniques :
    • ¹H/¹³C NMR : Confirm ester and aldehyde functional groups (δ ~10 ppm for aldehyde protons; ester carbonyl at ~165–170 ppm).
    • IR spectroscopy : Detect C=O stretches (ester: ~1720 cm⁻¹; aldehyde: ~2820 cm⁻¹).
  • Data contradiction resolution :
    • Cross-validate with HPLC-MS to rule out impurities.
    • Compare experimental data with computational predictions (e.g., DFT simulations for NMR chemical shifts) .

Q. How can this compound’s reactivity be systematically evaluated in nucleophilic addition reactions?

Design a reaction matrix varying:

  • Nucleophiles : Hydrazines, amines, or Grignard reagents.
  • Solvent polarity : Test in THF (low polarity) vs. DMF (high polarity).
  • Catalytic additives : Evaluate Lewis acids (e.g., ZnCl₂) for rate enhancement.
    Use PEO framework (Population: nucleophiles; Exposure: reaction conditions; Outcome: product yield/selectivity) to structure the analysis .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the stability of this compound under varying pH and temperature conditions?

  • Experimental design :
    • pH stability : Monitor degradation kinetics in buffers (pH 2–12) via UV-Vis or LC-MS.
    • Thermal stability : Use TGA/DSC to identify decomposition thresholds.
  • Data interpretation :
    • Apply Arrhenius equations to model degradation rates.
    • Correlate instability with electronic effects (e.g., aldehyde oxidation susceptibility) using Hammett plots .

Q. How do steric and electronic effects influence the regioselectivity of this compound in multicomponent reactions?

  • Methodology :
    • Synthesize derivatives with substituents at the pyridine ring’s 3- or 5-positions.
    • Compare reaction outcomes (e.g., Ugi or Biginelli reactions) using multivariate analysis .
  • Advanced tools :
    • DFT calculations : Map electrostatic potential surfaces to predict reactive sites.
    • In situ NMR to track intermediate formation .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

  • Hypothesis testing :
    • Assess purity discrepancies via HPLC-ELSD (evaporative light scattering detection).
    • Replicate assays with standardized protocols (e.g., fixed cell lines, IC₅₀ controls).
  • Meta-analysis :
    • Use FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate literature reliability .

Methodological Frameworks for Rigorous Inquiry

  • PICOT : Apply to optimize reaction variables (e.g., Population: catalyst; Intervention: solvent; Outcome: yield) .
  • FINER : Evaluate research questions for novelty and feasibility (e.g., Novel: Investigating unexplored photolytic degradation pathways) .
  • Data validation : Cross-reference experimental results with computational models (e.g., Gaussian for IR/NMR simulations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.